molecular formula C18H20O3 B009273 Ethyl 6-(1-naphthyl)-6-oxohexanoate CAS No. 101743-65-1

Ethyl 6-(1-naphthyl)-6-oxohexanoate

Cat. No. B009273
CAS RN: 101743-65-1
M. Wt: 284.3 g/mol
InChI Key: JOHYLMOCUQYBRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 6-(1-naphthyl)-6-oxohexanoate involves multi-step chemical reactions, with a focus on achieving high purity and yields. For example, unexpected Dieckmann condensation in the synthesis of a closely related molecule, Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, highlights the complexity of synthesizing such compounds. This synthesis showcases the intricacies and the need for precise control over reaction conditions to achieve the desired product (Balo et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds analogous to Ethyl 6-(1-naphthyl)-6-oxohexanoate is often determined using techniques such as X-ray crystallography. The crystal and molecular structure studies provide valuable insights into the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the molecular structure of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate demonstrates the importance of structural analysis in understanding the compound's properties (Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 6-(1-naphthyl)-6-oxohexanoate-like compounds often involves reactions such as cycloaddition and intramolecular exciplex formation. These reactions are significant for modifying the compound or for understanding its behavior under various conditions. The photochemistry of 2-(1-naphthyl)ethyl benzoates provides insights into the types of chemical reactions these compounds can undergo, including their potential for forming new chemical bonds or structures through light-induced processes (Morley & Pincock, 2001).

properties

IUPAC Name

ethyl 6-naphthalen-1-yl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-21-18(20)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHYLMOCUQYBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645603
Record name Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(1-naphthyl)-6-oxohexanoate

CAS RN

101743-65-1
Record name Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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